(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine
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Overview
Description
This usually includes the compound’s systematic name, common name, and structural formula.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, density, refractive index, and spectral properties.Scientific Research Applications
Chirality and Synthesis of Amino Acids
The compound is involved in the enantioselective synthesis of furan-2-yl amines and amino acids. A notable synthesis process involves the reduction of O-benzyl furan-2-yl ketone oximes to chiral amines, with the chirality controlled by the choice of the oxime's geometrical isomer. This process also extends to the production of amino acids through the oxidation of the furan ring (Demir et al., 2003).
Azulene Derivatives Synthesis
The compound is used in reactions involving 2H-cyclohepta[b]furan-2-one derivatives to produce azulene derivatives. The process involves the reaction with various compounds like malonitrile and cyanoacetamide, leading to trisubstituted azulene derivatives (Nozoe et al., 1971).
Biological Activity Study
Some derivatives of the compound have been synthesized for biological activity studies, such as in the brine shrimp lethality test (BST). Certain aminomethyl derivatives of eugenol, related to (2-Ethoxy-benzyl)-furan-2-ylmethyl-amine, show toxicity in BST, indicating their potential for further bioactivity studies (Rudyanto et al., 2014).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves speculation on potential applications and areas of study for the compound based on its properties and activities.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, not all of this information may be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-16-14-8-4-3-6-12(14)10-15-11-13-7-5-9-17-13/h3-9,15H,2,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXDDINRILVKNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine |
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